molecular formula C17H25ClO3 B043701 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol CAS No. 114687-51-3

1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol

Cat. No. B043701
M. Wt: 312.8 g/mol
InChI Key: BPRJTLAULHNDLP-UHFFFAOYSA-N
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Description

1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol, also known as compound 1, is a synthetic compound that has gained attention from the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Molecular Structures

  • 1,8-Di(quinol-2-yl)octa-1,7-diyne and 1,8-di(phenanthren-9-yl)octa-1,7-diyne were synthesized using methods that can be applicable to similar compounds like 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol. Microwave irradiation enhances the rate of these reactions. The photophysical properties and molecular structures were studied using single-crystal X-ray diffraction, highlighting the utility of these methods in analyzing similar diynes (Otero et al., 2015).

Depolymerization and Synthesis of Epoxy-functionalized Oligomers

  • Alkenolysis of epoxidized cis-1,4-polybutadiene was performed using a catalyst, resulting in various depolymerization products, including 2,3-di[3-heptenyl]-oxirane, which is structurally similar to 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol. This showcases the potential of similar compounds in the synthesis of epoxy-functionalized oligomers and organic compounds (Thanki et al., 2004).

Catalytic Conversion and Molecular Interaction

  • Studies involving catalytic conversions and molecular interactions of compounds with similar structures to 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol reveal insights into the reactivity and potential applications of these compounds in synthetic chemistry (Goodyear et al., 2002).

Solvolysis and Reaction Kinetics

  • The solvolysis and reaction kinetics of related small ring compounds provide a foundation for understanding the reactivity and potential applications of 1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol in various chemical reactions (Tsuji et al., 1967).

properties

CAS RN

114687-51-3

Product Name

1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol

Molecular Formula

C17H25ClO3

Molecular Weight

312.8 g/mol

IUPAC Name

1-chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol

InChI

InChI=1S/C17H25ClO3/c1-2-3-4-5-8-11-16-17(21-16)12-9-6-7-10-14(19)15(20)13-18/h14-17,19-20H,2-5,8,11-13H2,1H3

InChI Key

BPRJTLAULHNDLP-UHFFFAOYSA-N

SMILES

CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O

Canonical SMILES

CCCCCCCC1C(O1)CC#CC#CC(C(CCl)O)O

Other CAS RN

114687-51-3

synonyms

1-chloro-9,10-epoxy-4,6-heptadecadiyne-2,3-diol
CEHD

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol
Reactant of Route 2
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol
Reactant of Route 3
Reactant of Route 3
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol
Reactant of Route 4
Reactant of Route 4
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol
Reactant of Route 5
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol
Reactant of Route 6
1-Chloro-8-(3-heptyloxiran-2-yl)octa-4,6-diyne-2,3-diol

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